molecular formula C16H19ClN4O2 B2450523 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione CAS No. 847398-42-9

3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B2450523
CAS No.: 847398-42-9
M. Wt: 334.8
InChI Key: NJGOPCHESJANSA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group and an ethylpiperazinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.

    Attachment of the Ethylpiperazinyl Group: The ethylpiperazinyl group can be attached through a nucleophilic substitution reaction involving an ethylpiperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study the biological pathways and mechanisms involved in disease processes.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    3-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione: This compound differs by having a methyl group instead of an ethyl group on the piperazine ring.

    3-(4-bromophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione: This compound has a bromophenyl group instead of a chlorophenyl group.

Uniqueness: 3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-2-19-7-9-20(10-8-19)14-11-15(22)21(16(23)18-14)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGOPCHESJANSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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